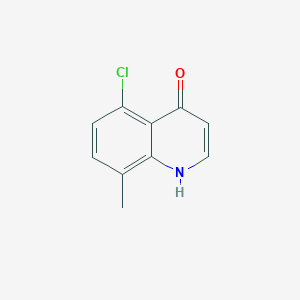

5-Chloro-8-methylquinolin-4-ol

描述

Structure

3D Structure

属性

IUPAC Name |

5-chloro-8-methyl-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO/c1-6-2-3-7(11)9-8(13)4-5-12-10(6)9/h2-5H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUJSYRCRGDUOLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)Cl)C(=O)C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40588872 | |

| Record name | 5-Chloro-8-methylquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40588872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

949507-37-3, 203626-37-3 | |

| Record name | 5-Chloro-8-methyl-4(1H)-quinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=949507-37-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-8-methylquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40588872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity and Pharmacological Potential of 5 Chloro 8 Methylquinolin 4 Ol

Anticancer Activity Investigations

Quinoline (B57606) derivatives have been a significant focus of anticancer drug development due to their ability to interfere with various cellular processes critical for cancer cell survival and proliferation. The core quinoline structure can be modified to target specific signals or enzymatic pathways within cancer cells, leading to effects such as apoptosis, inhibition of angiogenesis, and cell cycle arrest.

Studies on Specific Cancer Cell Lines (e.g., HepG-2, HCT116, MCF-7, A2780) (Extrapolated from Quinoline Scaffold)

Research on various quinoline derivatives has demonstrated significant cytotoxic activity against a panel of human cancer cell lines. This provides a basis for extrapolating the potential efficacy of 5-Chloro-8-methylquinolin-4-ol against similar cell lines.

For example, certain novel quinoline derivatives have shown potent cytotoxic activity against liver cancer (HepG-2), colon cancer (HCT-116), and breast cancer (MCF-7) cell lines. researchgate.netneuroquantology.com One study reported a series of quinoline compounds with IC50 values ranging from 5.6 to 19.2 µg/ml against these cell lines. researchgate.net Another synthetic derivative, 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, exhibited remarkable and selective cytotoxicity against colorectal cancer cells HCT116 and Caco-2, with IC50 values of 0.35 and 0.54 µM, respectively. nih.gov Furthermore, quinoline-chalcone hybrids have been investigated for their activity against ovarian cancer (A2780) and breast cancer (MCF-7) cell lines, with some compounds showing potent anticancer effects. nih.gov These findings suggest that a compound like this compound could plausibly exhibit inhibitory effects on the proliferation of these and other cancer cell lines.

| Cancer Cell Line | Cancer Type | Observed Activity with Quinoline Derivatives (Examples) |

|---|---|---|

| HepG-2 | Hepatocellular Carcinoma (Liver) | Potent cytotoxic activity observed with various synthetic quinoline derivatives. researchgate.netneuroquantology.com |

| HCT116 | Colorectal Carcinoma | Significant cytotoxicity demonstrated by quinoline compounds, with some derivatives showing IC50 values in the sub-micromolar range. researchgate.netnih.gov |

| MCF-7 | Breast Adenocarcinoma | Various quinoline derivatives, including quinoline-chalcone hybrids, have shown antiproliferative activity. researchgate.netnih.govneuroquantology.comnih.gov |

| A2780 | Ovarian Carcinoma | Quinoline-chalcone hybrids have been evaluated and shown cytotoxic effects against this cell line. neuroquantology.comnih.gov |

Mechanisms Related to Cell Cycle Arrest and Apoptosis (Extrapolated)

A primary mechanism through which quinoline derivatives exert their anticancer effects is the induction of cell cycle arrest and apoptosis (programmed cell death). Apoptosis is a critical process for eliminating damaged or cancerous cells, and its induction is a key strategy in cancer therapy. researchgate.net

Studies have shown that certain quinoline compounds can arrest the cell cycle at different phases, such as G1 or G2/M, preventing cancer cells from dividing and proliferating. nih.govresearchgate.netnih.gov For instance, some fangchinoline derivatives, which contain a quinoline-related isoquinoline structure, induce G0/G1 cell cycle arrest in leukemia cell lines. nih.gov Other quinoline derivatives have been found to cause cell cycle arrest in the G2 phase. researchgate.net

Following cell cycle arrest, these compounds often trigger apoptotic pathways. Novel bis-quinoline compounds have been shown to be potent inducers of apoptosis in leukemia cells, as evidenced by an increase in the sub-G1 cell population, caspase 3 activation, and positive annexin-V staining. mdpi.com The induction of apoptosis by quinoline derivatives can be mediated through various signaling pathways, including the suppression of survival pathways like PI3K/AKT and MAPK. nih.gov Therefore, it is plausible that this compound could also function by inducing cell cycle arrest and apoptosis in susceptible cancer cells.

Antimicrobial Properties

The quinoline core is also a well-established scaffold for antimicrobial agents. The first synthetic antibacterial agent, nalidixic acid, was a quinolone, and this class of compounds has been developed into a major group of antibiotics (fluoroquinolones). nih.gov The antimicrobial action of many quinoline derivatives is linked to their ability to chelate metal ions, which can deprive microbes of essential nutrients or lead to the formation of toxic metal complexes. nih.gov

Antibacterial Activity against Bacterial Strains (Extrapolated from Quinoline Scaffold)

Quinoline derivatives have demonstrated a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. biointerfaceresearch.com Research has led to the development of quinoline compounds effective against multidrug-resistant strains, such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE). nih.govnih.gov

For example, a series of quinoline-2-one derivatives showed significant antibacterial action against a spectrum of multidrug-resistant Gram-positive bacteria, with one compound exhibiting a minimum inhibitory concentration (MIC) of 0.75 μg/mL against MRSA and VRE. nih.gov Other facilely accessible quinoline derivatives have displayed potent activity against a panel of multidrug-resistant Gram-positive bacteria, including Clostridium difficile. nih.gov The structural features of this compound, particularly the halogen substitution which can enhance membrane permeability, suggest it could possess antibacterial properties.

Antituberculosis Activity (Extrapolated from Cloxyquin, 5-chloroquinolin-8-ol)

The potential for antituberculosis activity is particularly strong when extrapolating from Cloxyquin (5-chloroquinolin-8-ol), a compound that differs from this compound only by the presence of a hydroxyl group at position 8 instead of a methyl group and a hydroxyl at position 4. Cloxyquin has demonstrated significant in vitro activity against Mycobacterium tuberculosis. nih.govnih.govresearchgate.netasm.org

Studies on Cloxyquin have shown that it exhibits good antituberculosis activity against both standard strains and clinical isolates of M. tuberculosis, including multidrug-resistant (MDR) strains. nih.govnih.govresearchgate.netasm.org The minimum inhibitory concentrations (MICs) for Cloxyquin against 150 clinical isolates ranged from 0.062 to 0.25 µg/ml, with MIC50 and MIC90 values of 0.125 and 0.25 µg/ml, respectively. nih.govnih.govresearchgate.net The fact that Cloxyquin is equally active against drug-sensitive and drug-resistant strains suggests that its mechanism of action may be novel and not shared by existing antituberculosis drugs. asm.org Given the close structural relationship, it is highly probable that this compound would also exhibit activity against Mycobacterium tuberculosis.

| Parameter | Value (µg/ml) |

|---|---|

| MIC Range | 0.062 - 0.25 |

| MIC50 | 0.125 |

| MIC90 | 0.25 |

Antifungal Activity (Extrapolated from Quinoline Scaffold)

The quinoline nucleus is a critical component in the development of new therapeutic agents with a wide spectrum of biological action, including antifungal properties. nih.govresearchgate.net Various derivatives have shown potent activity against a range of fungal pathogens, including Candida species and dermatophytes, which are common causes of infections in humans. nih.gov The synthetic versatility of the quinoline scaffold allows for modifications at different positions, which can lead to compounds with selective and potent antifungal effects. nih.gov

Research into quinoline derivatives has demonstrated significant anti-dermatophytic and anti-yeast actions. nih.gov For instance, studies on various substituted quinolines have identified compounds with geometric mean MIC values as low as 19.14 μg/ml against dermatophytes. nih.gov The mechanism of action for some quinoline-based antifungals is believed to involve causing abnormal morphology of cell membranes, leading to increased permeability and the release of cellular contents. acs.org This disruptive activity at the cell membrane level highlights a potential pathway by which this compound might exert antifungal effects.

Furthermore, derivatives of 8-hydroxyquinoline (B1678124), which is structurally related to the subject compound, have been recognized for their antifungal properties. mdpi.com For example, 5-chloro-7-iodo-8-hydroxyquinoline (Clioquinol) has demonstrated efficacy against fungi responsible for plant diseases like esca. mdpi.com Another related compound, 2,8-bis(trifluoromethyl)-4-quinolinol, served as a lead structure for developing potent antifungal agents against significant agricultural fungi such as Botrytis cinerea and Sclerotinia sclerotiorum. acs.org One of its derivatives, compound Ac12, exhibited EC50 values of 0.50 μg/mL and 0.52 μg/mL against these fungi, respectively, which was more potent than the commercial fungicide azoxystrobin. acs.org

Table 1: Antifungal Activity of Selected Quinoline Derivatives

| Compound/Derivative Class | Fungal Strain(s) | Activity (MIC/EC50) | Source(s) |

| Substituted Quinoline (Compound 5) | Dermatophytes | GM = 19.14 μg/ml | nih.gov |

| Substituted Quinoline (Compound 2) | Candida spp. | GM = 50 μg/ml | nih.gov |

| Substituted Quinoline (Compound 3) | Candida spp. | GM = 47.19 μg/ml | nih.gov |

| Ac12 (a 4-quinolinol derivative) | Sclerotiorum sclerotiorum | 0.52 μg/mL | acs.org |

| Ac12 (a 4-quinolinol derivative) | Botrytis cinerea | 0.50 μg/mL | acs.org |

| 5-chloro-7-iodo-8-hydroxyquinoline | P. chlamydospora | 10 μg/mL | mdpi.com |

| 5-chloro-7-iodo-8-hydroxyquinoline | P. aleophilum | 1 μg/mL | mdpi.com |

Other Potential Biological Activities (Extrapolated from Quinoline Scaffold)

Beyond antifungal potential, the quinoline scaffold is associated with a multitude of other significant biological activities. nih.govnih.gov

Anti-inflammatory Properties

Quinoline derivatives have been extensively investigated for their anti-inflammatory potential. benthamdirect.comnih.gov Recent studies have focused on synthesizing novel quinoline-based compounds as alternatives to non-steroidal anti-inflammatory drugs (NSAIDs), which are known for side effects like gastric irritation. nih.gov For example, a series of 3-chloro-1-(substituted)-4-(tetrazolo[1,5-a]quinolin-4-yl)azetidin-2-one derivatives showed significant anti-inflammatory and analgesic activity in preclinical models. nih.gov Similarly, certain quinoline-carboxylic acid derivatives have demonstrated impressive anti-inflammatory effects in lipopolysaccharide (LPS)-induced inflammation models using mouse macrophages. nih.gov The anti-inflammatory activity of some quinoline-ibuprofen hybrids has been shown to be comparable to that of ibuprofen itself. frontiersin.org These findings suggest that the this compound structure could serve as a template for developing new anti-inflammatory agents.

Antiviral Effects

The quinoline scaffold is a key feature in numerous compounds with notable antiviral activity against a wide range of viruses, including Zika virus, herpes virus, human immunodeficiency virus (HIV), and various coronaviruses. nih.govresearchgate.net Several quinoline analogues, such as chloroquine (B1663885) and hydroxychloroquine, have demonstrated broad-spectrum anti-coronavirus activity in vitro, with EC50 values in the low micromolar range. malariaworld.org These compounds are thought to interfere with viral entry into host cells at a post-attachment stage. malariaworld.org More recently, a novel quinoline-based inhibitor of the SARS-CoV-2 papain-like protease (PLpro), Jun13296, has shown potent antiviral and anti-inflammatory effects in animal models, highlighting the ongoing potential of this scaffold in developing antiviral therapeutics. news-medical.net The structural features of this compound align with the general characteristics of antivirally active quinolines, suggesting it could be a candidate for further investigation in this area. nih.gov

Table 2: Antiviral Activity of Selected Quinoline Analogues Against Coronaviruses

| Compound | Virus | Cell Line | Antiviral EC50 (µM) | Source(s) |

| Chloroquine | HCoV-229E | HEL | 0.73 | malariaworld.org |

| Hydroxychloroquine | HCoV-229E | HEL | 0.72 | malariaworld.org |

| Amodiaquine | HCoV-229E | HEL | 0.69 | malariaworld.org |

| Mefloquine | HCoV-229E | HEL | 0.12 | malariaworld.org |

| Ferroquine | HCoV-229E | HEL | 0.81 | malariaworld.org |

Antimalarial Activity

Historically, quinoline-containing compounds are among the most important drugs in the fight against malaria. nih.gov Drugs like quinine (B1679958), chloroquine, and mefloquine are cornerstones of antimalarial chemotherapy. nih.govnih.gov The primary mechanism of action for many quinoline antimalarials, particularly chloroquine, involves interfering with the detoxification of heme in the parasite's food vacuole. nih.govnih.gov The accumulation of toxic heme leads to the death of the parasite. nih.gov The emergence of drug-resistant strains of Plasmodium falciparum has driven continuous research into novel quinoline-based agents. nih.govmdpi.com This has led to the development of hybrid molecules that combine the quinoline scaffold with other pharmacophores to enhance activity against resistant parasites. mdpi.com Given this strong historical and ongoing precedent, the this compound structure represents a potential starting point for the design of new antimalarial compounds.

Antioxidant Properties

Many quinoline derivatives have been identified as potent antioxidants. ingentaconnect.combenthamdirect.com Oxidative stress, which results from an imbalance between free radicals and antioxidant systems, is implicated in numerous diseases. bohrium.com The quinoline ring system can be modified with various functional groups that enhance its ability to scavenge free radicals. ingentaconnect.comiau.ir The antioxidant activity is often evaluated based on the compound's ability to donate a hydrogen atom or a single electron to neutralize radicals. nih.gov Studies have shown that some quinoline derivatives exhibit greater antioxidant efficiency than Trolox, a well-known antioxidant standard. nih.govbohrium.com The presence of a hydroxyl group on the quinoline ring, as in this compound, is a feature often associated with antioxidant activity, as phenolic hydroxyl groups are effective radical scavengers. ingentaconnect.com This suggests that the compound may possess the ability to mitigate oxidative stress. bohrium.com

Mechanism of Action and Molecular Interactions

Investigation of Molecular Targets

Enzyme Inhibition Studies (Extrapolated from Quinoline (B57606) Scaffold)

The quinoline ring system is a prominent scaffold in medicinal chemistry, recognized for its ability to inhibit various enzymes crucial for cell growth and survival. nih.gov Its "druggability" and synthetic accessibility have made it a frequent starting point in the discovery of new therapeutic agents. nih.gov The following subsections detail the inhibitory activities of quinoline-based compounds against several key enzyme families, providing a theoretical framework for the potential actions of 5-Chloro-8-methylquinolin-4-ol.

Protein kinases are a major class of enzymes that regulate a vast number of cellular processes. The quinoline and quinazoline (B50416) scaffolds have been extensively investigated as protein kinase inhibitors. ekb.egmdpi.com These compounds typically function as ATP-competitive inhibitors, binding to the kinase's active site and preventing the phosphorylation of substrate proteins. mdpi.com

Tyrosine Kinases : Many quinoline and quinazoline derivatives have been developed as inhibitors of tyrosine kinases, which are critical components of signaling pathways that control cell growth, differentiation, and survival. mdpi.com For instance, derivatives of the 4-anilinoquinoline structure have been designed as inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.govarabjchem.org The quinoline scaffold can fit into the ATP-binding pocket of these receptors, interfering with their signaling activity. mdpi.combiorxiv.org Vandetanib, a quinoline derivative, is known to target VEGFR-2. arabjchem.org Similarly, quinazoline-based drugs like gefitinib (B1684475) and erlotinib (B232) are established EGFR inhibitors. mdpi.commdpi.com The development of resistance to these reversible inhibitors has prompted research into irreversible inhibitors to overcome this challenge. ekb.eg

Cyclin-Dependent Kinase 1 (CDK1) : CDK1 is a key regulator of cell cycle progression, and its overactivity is common in cancer cells. nih.gov Inhibition of CDK1 can halt the cell cycle, particularly at the G2/M phase, making it a target for anticancer therapies. nih.govnih.gov A class of quinoline-based kinase inhibitors has been discovered that can modulate the interaction between CDK2 (a closely related kinase) and its activating subunit, cyclin A, in addition to acting as ATP competitive inhibitors. novartis.com While specific studies on this compound are lacking, the quinoline core's established ability to interact with the ATP-binding site of CDKs suggests a potential mechanism for CDK1 inhibition. nih.govacs.org

Transforming Growth Factor-β Type 1 Receptor (TGFbR1) : The TGF-β signaling pathway is involved in numerous cellular functions, and its dysregulation can contribute to diseases like cancer. nih.govmdpi.com Small-molecule inhibitors targeting the kinase domain of TGF-βR1 (also known as ALK5) have been developed. nih.govsemanticscholar.org These inhibitors often feature heterocyclic cores, including quinoline, that occupy the ATP-binding site. The design of these inhibitors focuses on interactions with the hinge region, a selectivity pocket, and the solvent-exposed area of the kinase domain to achieve potency and selectivity. nih.gov

| Compound Class | Target Kinase | Mechanism/Note |

|---|---|---|

| 4-Anilinoquinolines | EGFR, VEGFR-2 | ATP-competitive inhibition of receptor tyrosine kinases. nih.govarabjchem.org |

| Quinazolines (Gefitinib, Erlotinib) | EGFR | Reversible inhibitors of the EGFR tyrosine kinase. mdpi.commdpi.com |

| Quinoline-based inhibitors | CDK2/cyclin A | Disrupt protein-protein interaction and act as ATP-competitive inhibitors. novartis.com |

| Heterocyclic compounds | TGFbR1 (ALK5) | Small-molecule inhibitors targeting the ATP-binding kinase domain. nih.gov |

DNA topoisomerases are essential enzymes that manage the topological state of DNA during critical cellular processes like replication and transcription. mdpi.comnih.gov They function by creating transient breaks in the DNA backbone. mdpi.comyoutube.com Quinoline-containing compounds are known to act as anticancer agents by targeting these enzymes. ijmphs.com

Topoisomerase I Inhibitors : These drugs, such as camptothecin (B557342) and its derivatives (topotecan, irinotecan), stabilize the complex formed between the enzyme and DNA after the single-strand break has been made. youtube.com This prevents the re-ligation of the DNA strand, leading to DNA damage and cell death.

Topoisomerase II Inhibitors : This class of inhibitors targets the enzyme responsible for creating double-strand breaks in DNA. nih.govmdpi.com The mechanism can involve either stabilizing the enzyme-DNA cleavage complex (e.g., etoposide, doxorubicin) or inhibiting the catalytic activity of the enzyme before cleavage occurs. nih.govyoutube.com Certain quinoline analogues, such as streptomycinigrin, function as Topoisomerase II inhibitors. ijmphs.com A novel series of pyrazolo[4,3-f]quinoline derivatives was synthesized and evaluated for anticancer activity, with some compounds showing potent inhibition of both Topoisomerase I and IIα. mdpi.comnih.gov For example, compound 2E from this series demonstrated Topoisomerase IIα inhibition comparable to the standard drug etoposide. mdpi.comnih.gov

Microtubules are dynamic polymers of tubulin protein that are crucial for cell division, structure, and transport. Disrupting their dynamics is a proven strategy in cancer chemotherapy. Quinoline derivatives have emerged as potent inhibitors of tubulin polymerization. nih.govrsc.org These agents often act by binding to the colchicine (B1669291) binding site on β-tubulin. nih.govnih.gov This interaction prevents the assembly of tubulin dimers into microtubules, leading to the disruption of the mitotic spindle, cell cycle arrest in the G2/M phase, and subsequent apoptosis. nih.govnih.gov For example, a synthesized quinoline derivative, compound 4c, was shown to effectively inhibit tubulin polymerization with an IC50 value of 17 ± 0.3 μM and induce cell cycle arrest. nih.govrsc.orgresearchgate.net Another study designed novel quinoline-indole derivatives as isocombretastatin A-4 (isoCA-4) analogs, which also targeted the colchicine site and exhibited potent antitumor activities. nih.gov

| Compound Series | Binding Site | Observed Effect | Example IC50 |

|---|---|---|---|

| Designed Quinoline Derivatives | Colchicine | Inhibition of tubulin polymerization, G2/M cell cycle arrest, apoptosis. nih.govrsc.org | 17 ± 0.3 μM (Compound 4c) nih.govrsc.org |

| Quinoline-Indole Derivatives | Colchicine | Disruption of microtubule networks, potent anti-vascular activity. nih.gov | 2 to 11 nM (Compounds 27c & 34b) nih.gov |

| Tetrahydropyrrolo[1,2-a]quinolin-1(2H)-ones | Colchicine | Reduction of microtubule growth rates, cell cycle arrest. rsc.org | 5.9 μM (Compound 3c) rsc.org |

Heat Shock Protein 90 (Hsp90) is a molecular chaperone essential for the stability and function of numerous "client" proteins, many of which are oncoproteins critical for tumor growth and survival, such as Akt, Raf-1, and HER-2. nih.gov Inhibition of Hsp90 leads to the degradation of these client proteins, making it an attractive target for cancer therapy. nih.gov Aminoquinoline derivatives have been identified as a new class of Hsp90 inhibitors. nih.gov These compounds bind to the ATP-binding pocket in the N-terminal domain of Hsp90, competing with ATP and preventing the chaperone's function. nih.gov This leads to the proteasomal degradation of Hsp90 client proteins like Her2. nih.gov In one study, several aminoquinoline analogs demonstrated low micromolar activities in both fluorescence polarization assays and cell-based western blots, with IC50 values for Hsp90 binding in the range of 1–5 µM. nih.gov

Histone deacetylases (HDACs) are enzymes that remove acetyl groups from histones, leading to chromatin condensation and repression of gene transcription. mdpi.com HDAC inhibitors have emerged as a promising class of anticancer agents because they can induce gene expression, leading to cell cycle arrest, differentiation, and apoptosis. mdpi.comnih.gov The quinoline scaffold has been successfully incorporated into the design of potent HDAC inhibitors. nih.govnih.gov These inhibitors are typically designed based on a pharmacophore model that includes a zinc-binding group (like hydroxamic acid), a linker, and a "cap" group that interacts with the surface of the enzyme active site. nih.govnih.gov The quinoline moiety serves as the cap structure. nih.gov Studies have shown that quinoline-based N-hydroxycinnamamides can exhibit potent inhibition of class I HDACs, with some compounds surpassing the activity of the approved drug Vorinostat. nih.gov

DNA Binding and Interference with DNA Synthesis (Extrapolated from Quinoline Scaffold)

The fundamental structure of this compound is based on the quinoline scaffold, a planar aromatic heterocycle. This planarity is a key feature that allows many quinoline derivatives to function as DNA intercalating agents. nih.govtmc.edubiorxiv.org Intercalation involves the insertion of the flat quinoline ring system between the base pairs of the DNA double helix. This interaction can physically obstruct the DNA strand, leading to significant interference with critical cellular processes that rely on DNA as a template.

Once intercalated, the compound can disrupt the normal functions of enzymes involved in DNA synthesis and maintenance. For instance, the presence of an intercalating agent can inhibit the activity of DNA and RNA polymerases, enzymes essential for DNA replication and transcription, respectively. nih.govbiorxiv.org Furthermore, some quinoline-based compounds have been shown to inhibit DNA methyltransferases (DNMTs), which are crucial for epigenetic regulation. nih.govbiorxiv.orgmdpi.com By interfering with these enzymes, the quinoline scaffold can disrupt DNA methylation patterns, leading to changes in gene expression. nih.govmdpi.com This interference with DNA synthesis and related enzymatic activities is a primary mechanism through which quinoline derivatives can exert cytotoxic effects. Certain quinoline compounds have been observed to trigger a DNA damage response in cancer cells via p53 activation. nih.govtmc.edubiorxiv.org

Metal Chelation Properties and Their Biological Relevance (Extrapolated from 8-Hydroxyquinolines)

The structure of this compound contains a hydroxyl group (-OH) at the 4-position and a nitrogen atom within the quinoline ring, analogous to the well-studied 8-hydroxyquinolines (8HQ). 8-hydroxyquinoline (B1678124) is a monoprotic, bidentate chelating agent, meaning it has two atoms—the hydroxyl oxygen and the ring nitrogen—that can bind to a single metal ion. scirp.orgscirp.org This ability to form stable complexes with metal ions is a defining characteristic of this class of compounds and is the source of many of their biological activities. nih.govtandfonline.com

The chelation process enhances the lipophilicity of the metal ion, facilitating its transport across biological membranes. scirp.org Many biological processes are dependent on a delicate balance of metal ions, known as metal homeostasis. nih.govtandfonline.comnih.gov By binding to essential metal ions, 8-hydroxyquinoline derivatives can disrupt this balance, inhibiting enzymes that require these metals as cofactors. scirp.orgtandfonline.com For instance, the antimicrobial activity of 8HQ is attributed to its ability to chelate metal ions that are essential for the functioning of microbial enzymes. scirp.orgscirp.org

Interactions with Divalent Metal Ions (e.g., Copper, Iron, Zinc)

Derivatives of 8-hydroxyquinoline are known to form stable chelate complexes with a variety of divalent metal ions, most notably copper (Cu²+), iron (Fe²+), and zinc (Zn²+). scispace.com The nitrogen and oxygen atoms of the quinolinol scaffold act as donor atoms, forming a ring structure with the metal ion. scirp.org These compounds show a preference for binding Cu²+ and Zn²+ with moderate affinity. nih.gov The interaction with these metal ions is central to the biological effects of many quinoline derivatives. For example, the anticancer effects of some 8HQ derivatives are linked to their interactions with copper and zinc ions. nih.govtandfonline.comdovepress.com The formation of these metal complexes can lead to the generation of reactive oxygen species (ROS), inducing oxidative stress within cells. researchgate.net

| Divalent Metal Ion | Nature of Interaction with Quinolinol Scaffold | Biological Consequence | Reference |

|---|---|---|---|

| Copper (Cu²⁺) | Forms a stable, square-planar complex. The resulting complex can act as an ionophore, transporting copper into cells. | Increased intracellular copper levels can promote oxidative stress and inhibit enzymes like the proteasome. Associated with antiangiogenesis and cytotoxic activity. | scirp.orgscirp.orgnih.govtandfonline.comnih.gov |

| Iron (Fe²⁺/Fe³⁺) | Chelates iron, potentially inhibiting iron-dependent enzymes essential for DNA synthesis, such as ribonucleotide reductase. | Can induce cytostatic effects. The Fe-chelator complex may also cause membrane damage and trigger apoptosis-like DNA cleavage. | tandfonline.comnih.gov |

| Zinc (Zn²⁺) | Forms stable complexes, acting as an ionophore to increase intracellular zinc concentrations. | Disruption of zinc homeostasis can affect numerous cellular pathways. In some contexts, zinc enhances the cytotoxic activity of certain quinoline derivatives. | nih.govtandfonline.comscispace.comnih.gov |

Impact on Metal Homeostasis and Cellular Pathways

The ability of quinolinol derivatives to act as ionophores—molecules that transport ions across lipid membranes—is critical to their impact on cellular function. tandfonline.comnih.gov By chelating extracellular metal ions and transporting them into the cell, these compounds can dramatically disrupt the carefully maintained intracellular concentrations of metals like copper and zinc. tandfonline.comnih.gov

This disruption of metal homeostasis can have far-reaching consequences:

Enzyme Inhibition : Many enzymes, known as metalloenzymes, require specific metal ions as cofactors to function correctly. An excess or depletion of these ions due to the action of a chelator can inhibit these enzymes, shutting down vital metabolic pathways. tandfonline.com

Oxidative Stress : The introduction of redox-active metals like copper and iron into the cell can catalyze the formation of reactive oxygen species (ROS) through Fenton-like reactions. researchgate.net This leads to oxidative stress, damaging cellular components like lipids, proteins, and DNA.

Proteasome Inhibition : The antitumor activity of some 8HQ derivatives has been linked to their ability to inhibit the proteasome, a cellular complex responsible for degrading unwanted proteins. nih.govtandfonline.com This activity is often dependent on the compound's interaction with copper.

Cellular Pathway Modulation

Cell Signaling Pathways Interference

Quinoline-based compounds are recognized for their ability to interfere with multiple intracellular signaling pathways that are crucial for cell growth, proliferation, and survival. nih.gov An alteration in these signaling cascades is often implicated in diseases like cancer. nih.gov

Several key pathways are known to be affected by quinoline derivatives:

Receptor Tyrosine Kinases (RTKs) : Many quinoline molecules act as inhibitors of protein kinases, including RTKs like c-Met, epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptor (VEGFR). nih.govnih.govorientjchem.org These receptors are often overactive in cancer cells, and their inhibition can block downstream signals that promote cell proliferation and angiogenesis. nih.gov

PI3K/Akt/mTOR Pathway : This is a central signaling pathway that regulates cell growth, survival, and metabolism. A number of quinoline derivatives have been developed that show potent inhibitory activity against key components of this pathway, such as PI3K and mTOR. nih.govbrieflands.com

The interference with these pathways can halt the cell cycle and induce apoptosis (programmed cell death), contributing to the anticancer properties observed for many compounds within this class. nih.gov

Modulation of Nuclear Receptor Responsiveness

Nuclear receptors (NRs) are a class of ligand-activated transcription factors that regulate the expression of genes involved in a wide array of physiological processes, including development, metabolism, and reproduction. nih.govmdpi.commdpi.com The activity of these receptors is controlled by the binding of small, lipophilic molecules (ligands) to a specific ligand-binding domain (LBD). nih.govmdpi.com

Given the small, lipophilic nature of the quinoline scaffold, it is plausible that derivatives like this compound could interact with the LBD of certain nuclear receptors. nih.gov Such an interaction could either mimic the natural ligand (an agonistic effect) or block it (an antagonistic effect), thereby modulating the receptor's ability to regulate gene transcription. nih.govmdpi.com While direct evidence for this compound is lacking, other quinoline derivatives have been shown to modulate the activity of different types of receptors, such as nicotinic acetylcholine (B1216132) receptors, demonstrating the potential of this chemical scaffold to interact with ligand-binding sites. nih.gov The unintended modulation of nuclear receptor activity by small molecules can lead to the dysregulation of key physiological functions. mdpi.com

Structure Activity Relationship Sar and Computational Studies

SAR Analysis of 5-Chloro-8-methylquinolin-4-ol and its Derivatives

The biological activity of this compound and its analogs is intricately linked to the nature and position of substituents on the quinoline (B57606) core. Analysis of these relationships reveals key structural features that govern their therapeutic potential.

The substituents at positions C-4, C-5, and C-8 of the quinoline ring play a crucial role in defining the biological profile of these compounds.

Hydroxyl Group at C-4: The hydroxyl group at the C-4 position is a common feature in many biologically active quinolin-4-ones. This group can act as both a hydrogen bond donor and acceptor, facilitating interactions with biological targets.

Chloro Group at C-5: The presence of a chloro group at the C-5 position can significantly impact the compound's properties. Halogen atoms, like chlorine, can enhance lipophilicity, which may improve membrane permeability and cellular uptake. nih.gov For instance, 5-chloro-8-hydroxyquinoline (B194070) has demonstrated moderate activity against Gram-negative bacteria. nih.gov The electron-withdrawing nature of chlorine can also influence the electronic distribution within the quinoline ring, potentially affecting binding affinities with target molecules. bepls.com Studies on 8-hydroxyquinoline (B1678124) derivatives have shown that a 5-chloro substitution can lead to potent antibacterial activity. bepls.com

Methyl Group at C-8: An alkyl group, such as methyl, at the C-8 position can influence the molecule's steric and hydrophobic properties. This can affect how the compound fits into the binding site of a biological target. In some quinoline derivatives, substitutions at the C-8 position have been shown to impact anticancer activity against various cell lines. researchgate.net

The planarity of the quinoline ring system is believed to be important for its biological activity. A planar structure can facilitate intercalation with DNA or stacking interactions with aromatic residues in protein binding sites. It is suggested that for some quinolin-4-ones, the substituent at the C-3 position should be coplanar with the quinoline ring to maintain activity. mdpi.com The conjugated system of double bonds in the quinoline ring contributes to its stability and electronic properties, which are crucial for its interactions with biological macromolecules. mdpi.com

Hydrophobic groups and alkyl chains are significant modulators of the biological activity of quinoline derivatives.

Enhanced Lipophilicity: The incorporation of alkyl groups increases the nonpolar character of a molecule, which can enhance its ability to cross lipid membranes and improve bioavailability.

Predictors of Activity: In certain classes of alkylquinolones, the presence of an unsaturated alkyl chain at the C-2 position and methylation at the C-3 position are strong indicators of antifungal activity. mdpi.com

A summary of the influence of various substituents on the biological activity of quinoline derivatives is presented in the table below.

| Substituent/Feature | Position | Influence on Biological Activity |

| Hydroxyl | C-4 | Acts as hydrogen bond donor/acceptor, facilitating target interaction. |

| Chloro | C-5 | Enhances lipophilicity, potentially improving membrane permeability and antibacterial activity. nih.govbepls.com |

| Methyl | C-8 | Affects steric and hydrophobic properties, influencing binding site interactions and anticancer activity. researchgate.net |

| Planarity | Quinoline Ring | Facilitates intercalation with DNA and stacking interactions with protein residues. mdpi.com |

| Alkyl Chains | Various | Increases lipophilicity, enhances membrane permeability, and provides hydrophobic binding interactions. nih.govmdpi.com |

Functional groups are the primary drivers of a molecule's interaction with biological targets, such as enzymes and receptors. reachemchemicals.com They can enhance bioactivity by forming specific bonds and interactions. reachemchemicals.com The strategic placement of functional groups can confer specificity, directing the molecule to particular tissues or cellular receptors. reachemchemicals.com For instance, in the context of quinolin-4-ones, these compounds are known to interfere with nucleic acid synthesis by inhibiting bacterial enzymes like DNA gyrase and topoisomerase IV. mdpi.com The nature of the functional groups on the quinoline scaffold dictates the strength and type of interaction with these enzymatic targets.

Computational Chemistry Approaches

Computational chemistry provides powerful tools for understanding and predicting the biological activity of chemical compounds, thereby accelerating the drug discovery process.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. dergipark.org.tr Both 2D- and 3D-QSAR models are valuable in drug design.

2D-QSAR: These models utilize descriptors calculated from the 2D representation of molecules, such as topological indices, constitutional descriptors, and physicochemical properties. 2D-QSAR studies on quinoline derivatives have highlighted the importance of descriptors like the partition coefficient and the charge of specific atoms in explaining their antimalarial activity. nih.gov

3D-QSAR: These models consider the three-dimensional structure of molecules and their spatial properties. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are used to generate 3D-QSAR models. mdpi.com These models can provide detailed insights into the steric and electrostatic field requirements for optimal biological activity. mdpi.com For instance, 3D-QSAR studies on 4(1H)-quinolones have shown that substituents at specific positions are key for enhancing antimalarial activity. nih.gov

QSAR models are validated internally and externally to ensure their predictive power. mdpi.com Successful models can accurately predict the activity of new, untested compounds, guiding synthetic efforts toward more potent drug candidates. mdpi.comfrontiersin.org

The table below summarizes key statistical parameters often used in QSAR model validation.

| Parameter | Description | Acceptable Value |

| q² (Cross-validated r²) | A measure of the internal predictive ability of the model. | > 0.5 |

| r² (Coefficient of determination) | Represents the proportion of the variance in the dependent variable that is predictable from the independent variable(s). | > 0.6 |

| r²_test (External validation r²) | A measure of the predictive ability of the model on an external test set. | > 0.6 |

Molecular Docking Studies to Predict Binding Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the study of quinoline derivatives, docking simulations are instrumental in elucidating potential binding modes and interactions with biological targets.

For the structurally related compound, 5-chloro-8-hydroxyquinoline (cloxyquin), molecular docking studies have been performed to understand its interaction with proteins like bovine serum albumin (BSA). These simulations revealed that hydrophobic interactions are the primary driving force for the complex formation. The quinoline scaffold of cloxyquin was found to interact with hydrophobic residues such as Phe550, Leu531, and Leu574 within the fatty acid binding site 5 (FA5) of BSA. Additionally, the quinoline ring can form π-π stacking interactions with aromatic residues like Phe506, while the hydroxyl group is capable of forming hydrogen bonds. nih.gov

In another study involving quinoline-stilbene derivatives, molecular docking was employed to evaluate their binding affinity against the B subunit of DNA gyrase from E. coli. The results were consistent with in vitro antibacterial activity, with compounds exhibiting lower binding energies also showing better antibacterial efficacy. This suggests that the quinoline core plays a crucial role in the binding and inhibitory activity against this bacterial enzyme. researchgate.net These studies on analogous compounds suggest that this compound likely interacts with protein targets through a combination of hydrophobic, π-π stacking, and hydrogen bonding interactions, dictated by its quinoline core, chlorine substituent, and hydroxyl group.

| Compound | Target Protein | Key Interacting Residues | Primary Interaction Type | Binding Site/Pocket |

| 5-chloro-8-hydroxyquinoline (Cloxyquin) | Bovine Serum Albumin (BSA) | Phe550, Leu531, Leu574, Phe506 | Hydrophobic, π-π stacking, Hydrogen bond | Fatty Acid Binding Site 5 (FA5) |

| Quinoline-stilbene derivatives | E. coli DNA gyraseB | Not specified | Not specified | Not specified |

Density Functional Theory (DFT) Calculations for Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to study the electronic properties of molecules, providing insights into their reactivity and stability.

For quinoline derivatives like 5-chloro-8-hydroxyquinoline, DFT calculations have been utilized to determine various electronic properties. dntb.gov.uaresearchgate.net These calculations help in understanding the molecule's chemical reactivity through the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A smaller energy gap implies higher reactivity.

Molecular Electrostatic Potential (MEP) maps are also generated using DFT calculations to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. Furthermore, Natural Bond Orbital (NBO) analysis can be performed to understand hyperconjugative interactions and charge delocalization within the molecule, which contributes to its stability. researchgate.net These theoretical studies on similar compounds indicate that the electronic properties of this compound are influenced by the electron-withdrawing nature of the chlorine atom and the electron-donating character of the hydroxyl and methyl groups, which in turn dictates its reactivity and interaction with biological targets.

| Calculated Property | Significance | Typical Findings for Related Quinoline Derivatives |

| HOMO Energy | Indicates the ability to donate an electron. | Localized on specific regions of the quinoline ring. |

| LUMO Energy | Indicates the ability to accept an electron. | Distributed across the aromatic system. |

| HOMO-LUMO Gap | Relates to chemical reactivity and stability. | A smaller gap suggests higher reactivity. |

| Molecular Electrostatic Potential (MEP) | Predicts sites for electrophilic and nucleophilic attack. | Negative potential around electronegative atoms (O, N, Cl). |

| Natural Bond Orbital (NBO) Analysis | Describes charge delocalization and intramolecular interactions. | Reveals stabilizing hyperconjugative interactions. |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational methods for studying the physical movements of atoms and molecules. They are employed to understand the dynamic behavior of systems over time, providing insights into conformational changes, stability of ligand-protein complexes, and the influence of solvent.

In the context of quinoline derivatives, MD simulations have been used to complement molecular docking studies. For instance, after docking a ligand like 5-chloro-8-hydroxyquinoline into a protein's active site, MD simulations can be run to assess the stability of the predicted binding pose. dntb.gov.ua These simulations can reveal how the ligand and protein adapt to each other's presence and can provide a more realistic picture of the binding interactions in a dynamic environment. The simulations can also be used to calculate binding free energies, which offer a more quantitative measure of the affinity between the ligand and its target.

Prediction of ADME Properties (Absorption, Distribution, Metabolism, Excretion)

The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the early phases of drug discovery to assess the pharmacokinetic profile of a compound. In silico models are frequently used to predict these properties, helping to prioritize candidates with favorable ADME characteristics.

For quinoline derivatives, various computational models can be applied to predict their ADME properties. These models are often based on quantitative structure-property relationships (QSPR) and machine learning algorithms. Key ADME parameters that can be predicted include:

Aqueous Solubility: Affects absorption and formulation.

Caco-2 Permeability: An indicator of intestinal absorption.

Blood-Brain Barrier (BBB) Permeability: Important for drugs targeting the central nervous system.

Human Intestinal Absorption (HIA): Predicts the extent of absorption from the gut.

Plasma Protein Binding (PPB): Influences the distribution and availability of the drug.

Cytochrome P450 (CYP) Inhibition: Predicts potential for drug-drug interactions.

| ADME Parameter | Importance in Drug Discovery | Computational Prediction Method |

| Absorption | Determines how much of the drug enters the bloodstream. | Caco-2 permeability models, HIA models. |

| Distribution | Determines where the drug goes in the body. | Plasma Protein Binding models, BBB permeability models. |

| Metabolism | Determines how the drug is broken down. | CYP450 inhibition/metabolism models. |

| Excretion | Determines how the drug is eliminated from the body. | Not typically predicted by in silico models. |

Potential Applications and Future Directions

Role as a Lead Compound in Drug Development

Currently, there is a notable absence of specific research in publicly available scientific literature detailing 5-Chloro-8-methylquinolin-4-ol as a lead compound in drug development programs. While the general quinoline (B57606) framework is a well-established "privileged scaffold" in medicinal chemistry, leading to numerous marketed drugs, the specific potential of this particular derivative remains largely unexplored. nih.govnih.gov

Design of Multi-Target Ligands

Specific studies focused on the design of multi-target ligands explicitly incorporating this compound are not readily found in current research literature. The development of multi-target agents is a significant strategy in modern drug discovery, particularly for complex diseases, and heterocyclic structures like quinolines are often employed. mdpi.com However, the application of this specific compound in creating ligands that interact with multiple biological targets has not yet been documented.

Development of Prodrug Strategies

There is no specific information available regarding the development of prodrug strategies for this compound. Prodrug design is a common approach to improve the pharmacokinetic properties of a parent drug, such as solubility or targeted delivery. nih.gov While various prodrug strategies have been developed for other quinoline-based drugs, including N-alkyoxyquinoline prodrugs, research into applying these methods to this compound has not been reported. nih.govrsc.org

Advanced Material Science Applications (Extrapolated from Quinoline Scaffold)

The quinoline scaffold is a valuable component in the development of advanced materials due to its unique electronic and photophysical properties. mdpi.com Although direct applications of this compound in this field are not documented, the characteristics of the parent structure suggest potential uses in several areas.

Quinoline derivatives are known to be used in:

Fluorescent Probes: The rigid, aromatic structure of quinoline is an excellent platform for creating fluorescent sensors. mdpi.com Modifications to the quinoline ring can tune the emission wavelength and sensitivity to specific analytes, such as metal ions.

Organic Electronics: The electron-rich nature of the quinoline system makes it a candidate for use in organic light-emitting diodes (OLEDs) and other electronic devices.

Polymer Science: Quinoline-containing polymers can exhibit enhanced thermal stability and specific conductive properties. For instance, poly(vinyl chloride) films have been modified with 5-chloro-8-hydroxyquinoline (B194070) to create selective cation exchange membranes. researchgate.net

| Application Area | Relevant Property of Quinoline Scaffold | Potential Function of this compound |

|---|---|---|

| Fluorescent Sensors | Aromatic, rigid structure with tunable photophysics | Sensing of metal ions or other analytes |

| Organic Electronics (e.g., OLEDs) | Electron-rich aromatic system | Component in emissive or charge-transport layers |

| Specialty Polymers | High thermal stability and chemical reactivity | Monomer for creating materials with specific properties like ion exchange |

Coordination Chemistry and Complex Formation (Extrapolated from Quinoline Scaffold)

The nitrogen atom in the quinoline ring and the oxygen of the hydroxyl group in quinolinols are excellent coordination sites for metal ions. researchgate.netresearchgate.net This chelating ability is a hallmark of many quinoline derivatives, leading to a wide range of applications in catalysis and medicine. researchgate.net

Based on the general behavior of the quinoline scaffold, this compound would be expected to act as a ligand, forming stable complexes with various transition metals. The specific coordination properties would be influenced by the electronic effects of the chloro and methyl substituents.

Examples of Quinoline Coordination Complexes:

| Metal Ion | Ligand Example | Resulting Complex Application |

| Zn(II), Al(III), Cu(II), Ru(II) | 5-chloro-8-hydroxyquinoline | Potential antibacterial and antineoplastic agents researchgate.net |

| Pt(II) | 8-lithio-quinoline | Precursors for complexes with potential catalytic activity acs.org |

| Various | 2-methylquinoline Sb ligands | Binding of coinage metals like Ag(I), Au(I), and Cu(I) acs.org |

These metal complexes often exhibit enhanced biological activity compared to the free ligand, a principle that is widely exploited in the design of new therapeutic agents. researchgate.net

Future Research Avenues and Challenges

A significant challenge in modern medicine is the rise of drug-resistant pathogens. researchgate.net Quinoline derivatives have long been a source of antimicrobial drugs, and new research continues to explore their potential to overcome resistance mechanisms. mdpi.comresearchgate.net

The quinolin-4-one core, which is structurally related to this compound, is found in fluoroquinolone antibiotics. nih.gov Resistance to these drugs often emerges through mutations in target enzymes like DNA gyrase or through the action of efflux pumps that remove the drug from the bacterial cell. mdpi.comnih.gov

Future research on this compound and related compounds could focus on several key areas to combat resistance:

Inhibition of Efflux Pumps: Some quinoline derivatives have been identified as efflux pump inhibitors (EPIs), which can restore the activity of existing antibiotics when used in combination. nih.gov

Development of Hybrids: Creating hybrid molecules that combine the quinoline scaffold with other bioactive pharmacophores is a promising strategy to develop agents with novel mechanisms of action that can bypass existing resistance. researchgate.net

Targeting Novel Pathways: Investigating whether this compound or its derivatives can inhibit alternative bacterial targets is crucial for developing new classes of antibiotics that are not susceptible to current resistance mechanisms.

The simplicity of synthesis and the numerous sites for functionalization on the quinolin-4-one structure make it an attractive starting point for developing new candidates to address the challenge of antimicrobial resistance. nih.gov

Improving Solubility and Bioavailability of Derivatives

The therapeutic potential of quinoline derivatives is often hampered by poor water solubility, which can limit their bioavailability and clinical utility. nih.gov Consequently, a primary focus of medicinal chemistry is the modification of these compounds to enhance their pharmacokinetic profiles. Various strategies are being employed to improve the solubility and absorption of derivatives of the core this compound structure.

One common approach is the introduction of polar functional groups or ionizable moieties to the quinoline scaffold. orientjchem.org For instance, the incorporation of amino groups or the formation of salts can significantly increase aqueous solubility. nih.gov Another effective strategy is the creation of prodrugs, where a lipophilic molecule is temporarily modified to be more water-soluble, reverting to the active form after administration.

Furthermore, formulation techniques play a crucial role. The development of novel polymorphs of a related compound, 5-chloro-8-hydroxyquinoline, has been shown to improve water solubility and dissolution rate, which can, in turn, enhance bioavailability. researchgate.net Glycoconjugation, the attachment of sugar molecules to the quinoline derivative, is another promising method. Sugars can increase water solubility and may improve the molecule's ability to cross biological membranes. nih.gov Research into 8-hydroxyquinoline (B1678124) derivatives has shown that conjugating them with sugar derivatives can lead to molecules with better bioavailability and selectivity. mdpi.com

Table 1: Strategies to Enhance Solubility and Bioavailability of Quinoline Derivatives

| Strategy | Description | Example Application | Reference |

|---|---|---|---|

| Structural Modification | Introduction of polar or ionizable groups into the molecular structure. | Adding a fluorine atom at position 6 of the quinoline ring to enhance antibacterial activity and potentially alter solubility. | orientjchem.org |

| Glycoconjugation | Attaching sugar moieties to the parent compound. | A series of glycoconjugates of 8-hydroxyquinolines were prepared to enhance bioavailability and solubility. | nih.gov |

| Polymorphism | Developing different crystalline forms of the compound. | A novel polymorph of 5-chloro-8-hydroxyquinoline demonstrated improved water solubility and a faster dissolution rate. | researchgate.net |

| Hybridization | Combining the quinoline scaffold with another pharmacologically active molecule. | A hybrid of 5-chloro-8-hydroxyquinoline and ciprofloxacin (B1669076) was synthesized via the Mannich reaction to potentially improve properties. | nih.govmdpi.com |

These approaches highlight the multifaceted efforts to overcome the physicochemical challenges associated with quinoline-based compounds, paving the way for their successful development as therapeutic agents.

Exploration of Novel Therapeutic Targets

The versatile structure of the quinoline scaffold allows for a wide range of biological activities, making its derivatives promising candidates for various therapeutic applications. mdpi.com Research is actively exploring novel targets for compounds derived from the this compound framework, extending beyond their traditional use as antimalarial and antibacterial agents. nih.gov

One of the most significant areas of exploration is oncology. Quinoline derivatives have emerged as privileged structures in the design of anticancer agents. mdpi.commdpi.com For example, certain N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides have been investigated as inhibitors of phosphatidylinositol 3-kinase (PI3Kα), a key target in cancer therapy. mdpi.com The ability of 8-hydroxyquinoline derivatives to chelate metal ions is also being harnessed for anticancer activity. researchgate.net

Neurodegenerative diseases, such as Alzheimer's disease, represent another promising frontier. nih.gov Derivatives of 8-hydroxyquinoline are being studied for their potential as multi-target agents, exhibiting properties like cholinesterase inhibition and antioxidant effects. mdpi.comresearchgate.net

Furthermore, the potential of quinoline derivatives as inhibitors of HIV-1 integrase is an active area of research. researchgate.net Styrylquinoline derivatives, in particular, have shown potential as inhibitors of this crucial viral enzyme. researchgate.net The broad-spectrum activity of these compounds also includes antifungal and antiviral applications, making them a subject of intense investigation for new drug development. researchgate.net

Table 2: Investigated Therapeutic Targets for Quinoline Derivatives

| Therapeutic Area | Specific Target/Application | Derivative Class Example | Reference |

|---|---|---|---|

| Oncology | Phosphatidylinositol 3-kinase (PI3Kα) inhibition | N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides | mdpi.com |

| Selective cytotoxicity toward cancer cell lines | Quinoline-3-carbonitrile derivatives | nih.gov | |

| Infectious Diseases | HIV-1 Integrase Inhibition | Styrylquinolines | researchgate.net |

| Mycobacterium tuberculosis | 5-chloro-8-hydroxyquinoline (Cloxyquin) | researchgate.net | |

| Neurodegenerative Diseases | Multi-target agents for Alzheimer's disease | Tacrine-8-hydroxyquinoline hybrids | researchgate.net |

| Cholinesterase (AChE and BuChE) inhibition | 8-hydroxyquinoline derivatives | mdpi.com |

| Inflammatory Diseases | Lipoxygenase (LOX) Inhibition | Quinolinone–cinnamic acid hybrids | mdpi.com |

Translational Research from Laboratory to Clinical Practice

The journey of a promising compound like a this compound derivative from laboratory discovery to clinical application is a complex, multi-stage process. Translational research aims to bridge this gap, ensuring that preclinical findings translate into tangible benefits for patients. This process involves rigorous evaluation of the compound's efficacy, safety, and pharmacokinetic profile.

The initial preclinical phase involves extensive in vitro (cell-based) and in vivo (animal model) studies. These studies are designed to demonstrate proof-of-concept, identify potential toxicities, and establish a preliminary therapeutic window. For quinoline derivatives, this has included evaluations for a wide array of activities, from anticancer to antimicrobial effects. orientjchem.orgnih.gov

Once a compound shows promise in preclinical studies, it may advance to clinical trials in humans, which are typically conducted in three phases:

Phase I: The primary goal is to assess the safety, tolerability, and pharmacokinetic profile of the new drug in a small group of healthy volunteers or patients.

Phase II: The drug is administered to a larger group of patients to evaluate its efficacy and further assess its safety.

Phase III: Large-scale trials are conducted to confirm the drug's effectiveness, monitor side effects, and compare it to standard treatments.

While numerous quinoline-based drugs have been developed and have shown promising results in preclinical and clinical studies, the path to approval is challenging. orientjchem.org Many potential drug candidates fail during clinical trials due to a lack of efficacy or unforeseen safety concerns. The successful translation of quinoline derivatives requires a deep understanding of their mechanism of action, careful patient selection, and the development of appropriate biomarkers to monitor treatment response. The continued efforts in medicinal chemistry to optimize the properties of compounds like this compound are crucial for increasing the likelihood of their successful transition from the laboratory to clinical practice.

Table of Compounds

| Compound Name |

|---|

| This compound |

| 5-chloro-8-hydroxyquinoline |

| Ciprofloxacin |

| N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides |

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Chloro-8-methylquinolin-4-ol, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves halogenation and methylation steps. For example, 5-Chloromethyl-8-hydroxyquinoline derivatives can be synthesized via reactions with concentrated HCl and formaldehyde under controlled conditions (e.g., 282°C melting point observed in similar compounds) . Key parameters include temperature control, stoichiometric ratios of reactants (e.g., formaldehyde), and purification via recrystallization. Optimization may require adjusting reaction time and catalysts to improve yield.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Methodological Answer :

- X-ray crystallography : Single-crystal X-ray diffraction (SC-XRD) is critical for determining bond lengths and angles. For instance, SHELX software (e.g., SHELXL) is widely used for refining crystallographic data, achieving mean σ(C–C) values of 0.003 Å and R factors <0.1 in related quinoline derivatives .

- Spectroscopy : NMR (¹H/¹³C) and IR spectroscopy help identify functional groups and substitution patterns. Computational methods (e.g., DFT) can complement experimental data by analyzing bond critical points and electron density distribution .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer : Refer to safety data sheets (SDS) for analogous compounds (e.g., 5-chloro-7-iodoquinolin-8-ol), which highlight risks such as acute oral toxicity (Category 3) and skin sensitization (Category 1). Use PPE (gloves, goggles), work in a fume hood, and implement emergency measures like consulting a physician upon exposure .

Advanced Research Questions

Q. How can discrepancies between computational and experimental structural data for this compound be resolved?

- Methodological Answer :

- Comparative Analysis : Perform conformational studies using density functional theory (DFT) at multiple theoretical levels (e.g., B3LYP/6-311+G(d,p)) to evaluate bond critical points and ring geometries. Compare results with SC-XRD data to identify outliers .

- Error Mitigation : Adjust computational parameters (basis sets, solvation models) or re-examine experimental conditions (e.g., crystal quality, twinning) to reconcile differences. SHELXL refinement tools can improve data accuracy by addressing issues like thermal motion or disorder .

Q. What strategies are effective for refining crystallographic data of this compound using SHELX software?

- Methodological Answer :

- Data Preparation : Ensure high-resolution data (≤1.0 Å) is collected to resolve Cl and methyl group positions. Use SHELXC/D/E for initial phasing and SHELXL for least-squares refinement.

- Parameterization : Apply restraints for anisotropic displacement parameters and hydrogen bonding. For twinned crystals, use the TWIN command in SHELXL to model domain orientations .

Q. How can researchers design experiments to study the reactivity of this compound under varying oxidative or acidic conditions?

- Methodological Answer :

- Experimental Design : Use controlled environments (e.g., inert gas for oxidation studies) and pH-adjusted solutions to test stability. Monitor reactions via HPLC or LC-MS for intermediate identification.

- Data Analysis : Employ kinetic modeling (e.g., Arrhenius plots) to determine activation energies. Cross-validate results with computational simulations of reaction pathways (e.g., transition state analysis) .

Methodological Considerations

- Triangulation : Combine XRD, NMR, and computational data to validate structural assignments .

- Reproducibility : Document synthetic protocols (e.g., solvent ratios, heating rates) and crystallographic refinement steps in detail to ensure reproducibility .

- Ethical Compliance : Adhere to institutional guidelines for hazardous compound handling and data reporting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。